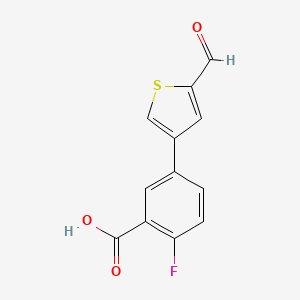

2-Fluoro-5-(5-formylthiophen-3-yl)benzoic acid

Description

2-Fluoro-5-(5-formylthiophen-3-yl)benzoic acid is a fluorinated benzoic acid derivative featuring a formyl-substituted thiophene ring at the 5-position of the benzene core. The fluorine atom at the 2-position and the electron-withdrawing formyl group on the thiophene moiety impart unique electronic and steric properties, making this compound a candidate for applications in medicinal chemistry, biosensing, and material science. Its structure allows for diverse interactions, such as hydrogen bonding (via the carboxylic acid and formyl groups) and π-π stacking (via the aromatic rings), which are critical in ligand-receptor binding or coordination chemistry.

Properties

IUPAC Name |

2-fluoro-5-(5-formylthiophen-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FO3S/c13-11-2-1-7(4-10(11)12(15)16)8-3-9(5-14)17-6-8/h1-6H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZCBXAVCSYGPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC(=C2)C=O)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00689475 | |

| Record name | 2-Fluoro-5-(5-formylthiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261909-30-1 | |

| Record name | 2-Fluoro-5-(5-formylthiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(5-formylthiophen-3-yl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under reflux conditions.

Industrial Production Methods: While specific industrial production methods for 2-Fluoro-5-(5-formylthiophen-3-yl)benzoic acid are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-(5-formylthiophen-3-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: 2-Fluoro-5-(5-carboxythiophen-3-yl)benzoic acid.

Reduction: 2-Fluoro-5-(5-hydroxymethylthiophen-3-yl)benzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-5-(5-formylthiophen-3-yl)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor in drug development.

Industry: It is used in the synthesis of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(5-formylthiophen-3-yl)benzoic acid depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on benzoic acid derivatives significantly influence their physicochemical and functional properties. Evidence from a yeast biosensor study (sBAD) revealed that substituent position (para > ortho > meta) has a stronger impact on recognition than substituent chemistry itself. For example:

- 2-Fluoro-5-(5-formylthiophen-3-yl)benzoic acid (target compound): The 2-fluoro and 5-(formylthiophene) groups create an ortho-para substitution pattern, likely enhancing steric hindrance and electronic modulation compared to meta-substituted analogs.

- Its lower predicted pKa (2.85 vs. ~3–4 for the target compound) suggests stronger acidity, possibly due to resonance stabilization from the pyridine ring.

Functional Group Variations

- The absence of the formyl group may decrease its utility in covalent binding or coordination with metal ions.

- 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (CAS 763114-26-7): The phthalazinone substituent introduces a bulky, planar heterocycle, increasing molecular weight (298.27 g/mol) and likely enhancing π-π interactions in supramolecular assemblies.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Key Observations :

- The target compound’s formylthiophene group distinguishes it from simpler analogs like 2-Fluoro-5-(trifluoromethyl)benzoic acid, which has higher acidity (pKa ~1.5) due to the strong electron-withdrawing -CF₃ group.

- The pyridinyl derivative’s lower density (1.318 g/cm³) compared to the estimated 1.4 g/cm³ of the target compound reflects differences in molecular packing influenced by substituent bulk.

Biosensing and Recognition

The sBAD biosensor study demonstrated that benzoic acid derivatives with para-substituted electron-withdrawing groups (e.g., -NO₂, -CHO) exhibit stronger binding to the HbaR-LexA domain. The target compound’s formyl group may enhance biosensor affinity compared to non-formylated analogs, though experimental validation is needed.

Coordination Chemistry

Evidence from lanthanide complexation studies suggests that electron-rich substituents (e.g., -OH, -COOH) improve chelation efficiency. The target compound’s -COOH and -CHO groups could facilitate dual-binding modes with lanthanides, whereas fluorinated analogs without polar groups (e.g., 2-Fluoro-5-(trifluoromethyl)benzoic acid) may show weaker coordination.

Biological Activity

2-Fluoro-5-(5-formylthiophen-3-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a fluorinated aromatic system combined with a thiophene moiety and an aldehyde functional group. Its molecular formula is , and it is characterized by the following structural attributes:

- Fluorine atom : Enhances electronic properties and lipophilicity.

- Formyl group : Capable of forming covalent bonds with nucleophilic sites on proteins.

- Thiophene ring : Contributes to unique chemical reactivity.

The biological activity of 2-Fluoro-5-(5-formylthiophen-3-yl)benzoic acid is primarily attributed to its interactions with various biomolecules. The mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity through binding interactions. This is particularly relevant in the context of anticancer and antimicrobial activities.

- Receptor Modulation : Potential interactions with cellular receptors can influence signaling pathways, contributing to therapeutic effects.

Anticancer Properties

Research has indicated that derivatives of 2-Fluoro-5-(5-formylthiophen-3-yl)benzoic acid exhibit promising anticancer properties. For instance:

- In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.

- Mechanistic studies suggest that the compound may disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- In vitro assays demonstrate effectiveness against various bacterial strains, indicating a potential for development as an antibiotic agent.

- The presence of the thiophene ring may enhance membrane permeability, facilitating better interaction with microbial cells.

Comparative Analysis

To highlight the uniqueness of 2-Fluoro-5-(5-formylthiophen-3-yl)benzoic acid, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Fluoro-5-formylbenzoic acid | Lacks thiophene ring | Less versatile in biological applications |

| 3-(5-formylthiophen-2-yl)benzoic acid | Similar structure without fluorine | May exhibit different reactivity profiles |

| 2-Fluoro-6-(5-carboxythiophen-3-yl)benzoic acid | Contains carboxylic acid group | Potentially different biological activities due to structural variations |

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of 2-Fluoro-5-(5-formylthiophen-3-yl)benzoic acid in human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with observed morphological changes consistent with apoptosis. The study highlighted the potential for this compound as a lead candidate in anticancer drug development .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL, demonstrating significant antibacterial activity. These findings support further exploration into its use as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.